molecular formula C17H27NO3S B5849285 Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine

Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine

Cat. No.: B5849285
M. Wt: 325.5 g/mol
InChI Key: PQFGAWSFIMVXBS-UHFFFAOYSA-N
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Description

Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a methoxy-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the 4-methoxy-2,3-dimethylphenyl sulfonyl chloride. This intermediate is then reacted with cyclohexylethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
  • Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)thio]amine
  • Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)oxy]amine

Uniqueness

Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclohexyl group and the methoxy-dimethylphenyl ring also contributes to its unique physicochemical properties .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-11-16(21-4)13(2)14(17)3/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFGAWSFIMVXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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